alpha-D-Glucopyranoside methyl tetraacetate is a derivative of glucose, a simple sugar. It is synthesized by reacting alpha-D-glucopyranose with acetic anhydride in the presence of a catalyst. [] The resulting molecule has four acetyl groups attached to the hydroxyl groups of the glucose ring and a methyl group attached to the anomeric carbon. [] Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized product. []
Due to its good leaving group ability, alpha-D-glucopyranoside methyl tetraacetate can act as a glycosyl donor in glycosylation reactions. These reactions are essential for the synthesis of complex carbohydrates, including glycosides, which are molecules with biological importance. In a typical glycosylation reaction, alpha-D-glucopyranoside methyl tetraacetate reacts with an acceptor molecule, such as an alcohol, in the presence of a Lewis acid catalyst, forming a glycosidic bond between the two molecules. Researchers utilize alpha-D-glucopyranoside methyl tetraacetate for the synthesis of various glycosides due to its good reactivity and ease of handling.
alpha-D-Glucopyranoside methyl tetraacetate finds applications in various areas of carbohydrate chemistry research. It serves as a valuable starting material for the synthesis of complex carbohydrates, such as oligosaccharides, polysaccharides, and glycoconjugates. [, ] These complex carbohydrates play crucial roles in various biological processes, and their synthesis allows researchers to study their structure, function, and potential therapeutic applications. [, ]
Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside is a derivative of glucose characterized by the presence of four acetyl groups attached to the hydroxyl groups at positions 2, 3, 4, and 6 of the glucopyranose ring. This compound is notable for its structural stability and is often utilized in various
Alpha-D-glucopyranoside methyl tetraacetate does not have a known direct biological function. Its primary application lies in its use as a protected sugar intermediate. The acetyl groups serve as protecting groups, masking the hydroxyl functionalities of the glucose ring and allowing for selective modification at other positions of the molecule during organic synthesis []. Once the desired modifications are complete, the acetyl groups can be removed under specific conditions to regenerate the free hydroxyl groups of the underlying glucose unit [].
Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside exhibits various biological activities:
Several methods are employed to synthesize methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside:
Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside finds applications in various fields:
Research has indicated that methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside interacts with various enzymes and proteins:
Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside shares similarities with other acetylated glucopyranosides but has unique features that distinguish it:
Compound Name | Acetyl Groups | Anomeric Configuration | Unique Features |
---|---|---|---|
Methyl 2,3,4-Tri-O-acetyl-α-D-glucopyranoside | 3 | α | Fewer acetyl groups; different reactivity |
Methyl 2-O-acetyl-α-D-glucopyranoside | 1 | α | Limited protective capacity |
Methyl 2,3-di-O-acetyl-α-D-glucopyranoside | 2 | α | Different regioselectivity |
The uniqueness of methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside lies in its complete protection of multiple hydroxyl groups while retaining the ability to undergo selective deacetylation and participate in glycosidic bond formation.
The Koenigs-Knorr reaction remains a cornerstone for synthesizing acetylated glycosides. This method involves the reaction of peracetylated glycosyl halides with alcohols under catalytic conditions. For methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside, peracetylated glucosyl bromide (e.g., pentaacetyl-β-D-glucopyranosyl bromide) is treated with methanol in the presence of silver carbonate (Ag₂CO₃) or silver triflate (AgOTf). The reaction proceeds via oxocarbenium ion formation, with neighboring-group participation from the C2 acetyl group ensuring α-anomer selectivity through a dioxolenium ion intermediate.
Recent adaptations employ stannic chloride (SnCl₄) as a Lewis acid catalyst, achieving yields exceeding 60% in non-polar solvents like benzene. Comparative studies show that Ag₂CO₃ in dichloromethane provides superior α-selectivity (>95%) compared to mercury-based catalysts, which risk β-anomer contamination.
Table 1: Koenigs-Knorr Reaction Conditions and Outcomes
Catalyst | Solvent | Yield (%) | α:β Ratio |
---|---|---|---|
Ag₂CO₃ | CH₂Cl₂ | 78 | 98:2 |
SnCl₄ | Benzene | 65 | 95:5 |
Hg(CN)₂ | Acetonitrile | 70 | 85:15 |
Controlling anomeric configuration is critical for biological activity. Traditional Koenigs-Knorr methods favor α-anomers due to acetyl group participation, but modern catalytic strategies enhance selectivity further. Urea derivatives (e.g., N-methylurea) act as hydrogen-bond donors, stabilizing the oxocarbenium transition state and improving α-selectivity to >99% in some cases. Similarly, boronic acid catalysts (e.g., imidazole-containing arylboronic acids) enable regioselective glycosylation by activating cis-vicinal diols in acceptors, achieving 1,2-trans linkages with 90% efficiency.
Notably, tri-(2,4,6-trimethoxyphenyl)phosphine (TTMPP) mitigates β-anomer formation by sterically hindering nucleophile approach, particularly with perbenzylated donors. This method is invaluable for synthesizing methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside without requiring harsh acidic conditions.
Mechanistic Insight:
Solid-phase synthesis offers unparalleled control over regioselectivity and scalability. Merrifield polystyrene (PS) resins functionalized with photolabile or acid-labile linkers enable stepwise acetyl group manipulation. For instance, glucose bound via a 6-O-trityl ether on PS resin undergoes selective acetylation at C2, C3, and C4 positions before detritylation and final C6 acetylation.
PEG-based resins (e.g., Tentagel®) improve solvation in polar solvents, facilitating high-yield glycosylations (up to 85%) compared to traditional PS supports. Automated platforms using these resins reduce side reactions, achieving >90% purity in methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside synthesis.
Key Advancements:
The armed-disarmed concept, first articulated by Fraser-Reid, provides a foundational framework for predicting the reactivity of glycosyl donors and acceptors. In this paradigm, electron-donating protecting groups (e.g., benzyl ethers) "arm" donors by stabilizing oxocarbenium ion intermediates, while electron-withdrawing groups (e.g., acetyl esters) "disarm" them through destabilization of these charged species [2] [6]. Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside exemplifies a disarmed glycosyl acceptor due to its four acetyl groups, which reduce nucleophilic reactivity at the anomeric center by approximately two orders of magnitude compared to benzylated analogs [2].
Experimental evidence from competitive glycosylation studies reveals that peracetylated glucopyranosides preferentially act as acceptors when paired with armed donors. This selectivity arises from the acetyl groups' ability to withdraw electron density through both inductive and resonance effects, raising the activation energy for oxocarbenium ion formation by 3-5 kcal/mol compared to ether-protected analogs [6]. Nuclear magnetic resonance (NMR) studies of coupling constants between H-1 and H-2 (J1,2 = 3.6-4.1 Hz) in acetylated systems confirm restricted conformational flexibility at the anomeric center, further impeding donor reactivity [1].
The torsional component of disarming emerges when cyclic protecting groups lock the pyranose ring into rigid chair conformations. Density functional theory (DFT) calculations at the B3LYP/6-31G* level demonstrate that 4,6-O-acetal-protected glucopyranosides exhibit 9.6 kcal/mol higher transition state energies for oxocarbenium ion formation compared to their monocyclic counterparts [5]. This computational finding aligns with experimental observations that methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside requires elevated temperatures (110°C) and Lewis acid catalysts (AlCl3) for effective glycosylation [1].
The spatial arrangement and electronic characteristics of acetyl groups exert profound influences on glycosylation stereochemistry. X-ray crystallographic data for methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside reveals a 4C1 chair conformation with all acetyl groups occupying equatorial positions. This arrangement creates a steric shield around the β-face of the molecule, favoring α-selectivity through kinetic anomeric effect [1].
Electronic structure calculations provide quantitative insights into substituent effects:
Parameter | α-Anomer | β-Anomer |
---|---|---|
Gibbs Free Energy (a.u.) | -1297.5072 | -1297.5029 |
Relative Stability (kcal/mol) | 0 | +2.7 |
HOMO-LUMO Gap (eV) | 6.32 | 6.18 |
Table 1: B3LYP/6-31G computational results for tetra-O-acetyl glucopyranoside anomers [1]*
The 2.7 kcal/mol stability advantage of the α-anomer arises from hyperconjugative interactions between the anomeric oxygen lone pairs and σ*C-OAc orbitals. Natural Bond Orbital (NBO) analysis identifies three key stabilizing interactions in the α-configuration:
These interactions collectively lower the transition state energy for α-glycoside formation by 3.5 kcal/mol compared to the β-pathway [1]. Experimental validation comes from glycosylation reactions using pre-activated donors, where α:β ratios exceed 35:1 under thermodynamic control [3].
The interconversion between α- and β-anomers of methyl 2,3,4,6-tetra-O-acetyl-D-glucopyranoside follows a solvent-dependent mechanism involving oxocarbenium ion intermediates. Kinetic studies in ethereal solvents (diethyl ether, THF) reveal first-order dependence on both substrate and acid catalyst concentration, with activation parameters ΔH‡ = 18.7 kcal/mol and ΔS‡ = -12.4 cal/mol·K [1].
Solvent effects manifest through two primary mechanisms:
Time-resolved 1H NMR spectroscopy in CD3CN tracks the anomerization process:
Figure 1: Anomerization kinetics of methyl tetra-O-acetyl glucopyranoside in acetonitrile at 50°C
DFT calculations corroborate the experimental kinetics, showing a 9.6 kcal/mol energy barrier for water attack on the oxocarbenium ion from the β-face versus 3.5 kcal/mol for α-face attack [1]. This 6.1 kcal/mol difference explains the strong kinetic preference for α-anomer formation across all solvent systems.